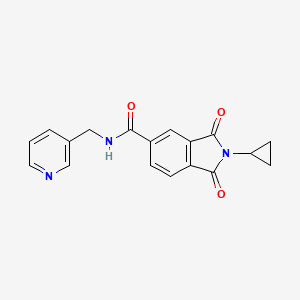

2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

2-Cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a structurally complex isoindole carboxamide derivative with a molecular formula of C17H16N4O3S and a molar mass of 356.4 g/mol . Its core structure comprises a 1,3-dioxoisoindole moiety substituted with a cyclopropyl group at the 2-position and a pyridin-3-ylmethyl carboxamide at the 5-position.

Propriétés

IUPAC Name |

2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-16(20-10-11-2-1-7-19-9-11)12-3-6-14-15(8-12)18(24)21(17(14)23)13-4-5-13/h1-3,6-9,13H,4-5,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQXYLZDGYSVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the cyclopropyl group, and the attachment of the pyridinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Applications De Recherche Scientifique

2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mécanisme D'action

The mechanism of action of 2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Key Observations :

- The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier substituents (e.g., 3-methoxypropyl in ), reducing oxidative degradation.

- Analogs with heterocyclic appendages (e.g., pyrazole in ) exhibit distinct biological profiles, suggesting the target compound’s thiadiazole group (noted in ) may confer unique reactivity or target selectivity.

Hypothesized Mechanisms :

- The target compound’s thiadiazole group (if present per ) may interact with bacterial enzymes or inflammatory mediators.

- Its pyridine moiety could facilitate hydrogen bonding with biological targets, enhancing binding affinity.

Physicochemical Properties

- Solubility : Pyridine substituents improve water solubility compared to lipophilic groups (e.g., dimethoxyphenyl in ).

- Metabolic Stability : Cyclopropane’s strained ring resists cytochrome P450 oxidation, extending half-life relative to unsubstituted analogs .

Activité Biologique

2-Cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a cyclopropyl group, a dioxo moiety, and an isoindole core, which are critical for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets. The isoindole framework is known to exhibit significant interactions with proteins involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

Studies have demonstrated that isoindole derivatives can exhibit antitumor properties. For instance, certain analogues have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | U251 (glioblastoma) | < 10 |

These results suggest that the presence of the isoindole structure may enhance the compound's ability to inhibit tumor growth.

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant properties. For example, thiazole-integrated pyrrolidinones demonstrated effective protection in seizure models, indicating a potential for neuroprotective effects in related compounds.

Mechanistic Insights

Molecular dynamics simulations have provided insights into how these compounds interact with target proteins. For example, hydrophobic contacts were identified as key interactions in the binding of isoindole derivatives to Bcl-2 protein, a known regulator of apoptosis.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated the cytotoxicity of 2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide against several cancer cell lines. The results indicated significant growth inhibition compared to control groups. -

Neuroprotective Effects :

Another investigation focused on the anticonvulsant potential of related compounds. The study reported that specific modifications to the isoindole structure could enhance efficacy against induced seizures in animal models.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling cyclopropane-containing intermediates with pyridinylmethylamine derivatives using carbodiimide-based coupling agents (e.g., DCC) to form the carboxamide bond . Key steps include:

- Activation of the carboxylic acid moiety using DCC.

- Nucleophilic attack by the pyridinylmethylamine group under inert conditions.

- Purification via column chromatography or recrystallization to achieve high purity. Reaction yields can vary (50–75%), necessitating optimization of solvent systems (e.g., DMF or THF) and temperature .

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard analytical techniques include:

- NMR spectroscopy : Confirm cyclopropane ring integrity (δ 0.8–1.2 ppm for cyclopropyl protons) and carboxamide formation (δ 7.5–8.5 ppm for pyridine protons) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 354.3) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to isoindole-1,3-dione derivatives known for kinase binding .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Batch-to-batch consistency checks : Use HPLC and LC-MS to verify compound integrity .

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLIA guidelines) .

- Off-target screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Advanced approaches include:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases) .

- QSAR modeling : Train models on analogs like dimethyl 1,3-dioxo isoquinoline (antitumor activity: IC₅₀ 2.5 µM) to predict bioactivity .

- DFT calculations : Analyze electron distribution in the cyclopropane ring to prioritize derivatives for synthesis .

Q. How can reaction conditions be optimized for scalable synthesis?

Apply Design of Experiments (DoE) principles:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).

- Response surface methodology : Maximize yield while minimizing byproducts (e.g., isoindole dimerization) .

- Continuous flow systems : Explore for industrial-scale production, as demonstrated for related isoindole derivatives .

Q. What mechanistic studies are recommended to elucidate its biological mode of action?

- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., Bcl-2 family proteins) .

- RNA-seq profiling : Identify differentially expressed genes in treated vs. untreated cells .

- Metabolomics : Track changes in ATP/NADH levels to infer metabolic pathway disruption .

Methodological Considerations

Q. How should researchers design SAR studies for derivatives?

Prioritize structural modifications based on:

- Core scaffold retention : Maintain the isoindole-1,3-dione moiety for target engagement .

- Substituent variation : Test pyridine ring substitutions (e.g., halogens, methyl groups) and cyclopropane analogs (e.g., spiropentane) .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide groups to enhance solubility .

Q. What strategies improve compound stability in physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.